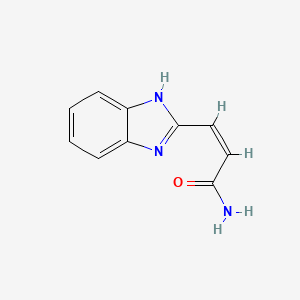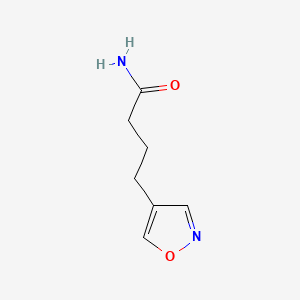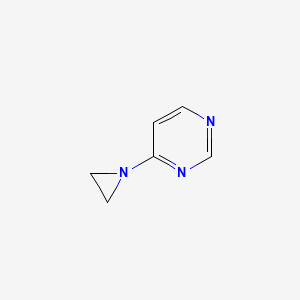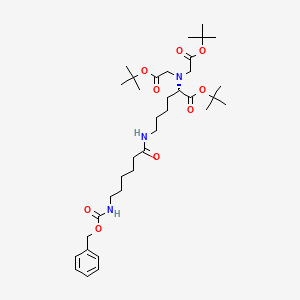
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide, also known as benzimidazole derivative, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound exhibits various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide are diverse and depend on the specific biological activity being studied. For example, in studies of its antitumor activity, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In studies of its anti-inflammatory activity, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide for lab experiments is its diverse biological activities. This compound can be used to study various biological processes, including cell proliferation, apoptosis, and inflammation. Another advantage is its relatively simple synthesis method, which allows for easy production of large quantities of the compound.
However, there are also some limitations to the use of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide in lab experiments. One limitation is its potential toxicity, which may limit its use in certain cell lines or animal models. Another limitation is the lack of understanding of its mechanism of action, which may make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for the study of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide. One direction is the development of more potent and selective derivatives of this compound for use in drug development. Another direction is the study of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
Méthodes De Synthèse
The synthesis of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide can be achieved through several methods. One of the most common methods is the reaction between 2-amino(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamidee and acryloyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of (Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide with a yield of up to 85%.
Applications De Recherche Scientifique
(Z)-3-(1H-(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide-2-yl)prop-2-enamide has been extensively studied for its potential applications in scientific research. This compound exhibits various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-6H,(H2,11,14)(H,12,13)/b6-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCVRZIGZRBKNT-WAYWQWQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C\C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1H-Benzo[d]imidazol-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








